Product packaging for 3-(M-tolyl)pyridin-4-amine(Cat. No.:CAS No. 1339667-18-3)

3-(M-tolyl)pyridin-4-amine

Cat. No.: B596452
CAS No.: 1339667-18-3
M. Wt: 184.242
InChI Key: ALCGJRHFYFTPKN-UHFFFAOYSA-N
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Description

3-(m-Tolyl)pyridin-4-amine is an organic compound with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . It features an aminopyridine structure linked to a meta-methylphenyl (m-tolyl) group. This specific structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a building block for the synthesis of more complex molecules . Pyridine derivatives, in general, have been widely reported as key scaffolds in the development of therapeutic agents and represent promising candidates in biomedical research . Researchers value this compound for its potential use in constructing novel heterocyclic systems for biological evaluation. As a chemical intermediate, it can be utilized in various synthetic pathways to develop compounds for structure-activity relationship (SAR) studies . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B596452 3-(M-tolyl)pyridin-4-amine CAS No. 1339667-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)11-8-14-6-5-12(11)13/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCGJRHFYFTPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734704
Record name 3-(3-Methylphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339667-18-3
Record name 3-(3-Methylphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 M Tolyl Pyridin 4 Amine and Analogous Pyridin 4 Amines

Established Synthetic Routes for Pyridin-4-amine Cores

The creation of the fundamental pyridin-4-amine core can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods include classical ring-forming reactions, modern cross-coupling techniques, and nucleophilic substitution strategies.

Classical Pyridine (B92270) Annulation Reactions

Traditional methods for constructing the pyridine ring, known as annulation reactions, often involve the condensation of smaller, acyclic precursors. While numerous named reactions exist for pyridine synthesis, their direct application for producing 4-aminopyridines can be limited.

One such classical approach is the Bohlmann-Rahtz pyridine synthesis , which generates substituted pyridines by condensing an enamine with an ethynylketone. wikipedia.orgjk-sci.com This two-step process first forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. wikipedia.orgjk-sci.com Modifications to this method, such as using acetic acid or an ion-exchange resin, can lower the required reaction temperature and simplify the workup. organic-chemistry.org However, this method is primarily suited for producing pyridines with specific substitution patterns and may not be the most direct route to a 3-aryl-4-aminopyridine structure without further functionalization.

The Guareschi-Thorpe condensation is another classical method that synthesizes pyridine derivatives, specifically 3-cyano-2(1H)-pyridones, by reacting a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.comresearchgate.net A more recent, environmentally friendly version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction. rsc.orgrsc.org While effective for creating certain pyridone derivatives, this method would necessitate subsequent chemical transformations to arrive at a 3-substituted-4-aminopyridine.

Other condensation reactions, like the Hantzsch synthesis, are also widely used for pyridine construction but typically yield dihydropyridine (B1217469) products that require a subsequent oxidation step. acsgcipr.org The direct and efficient synthesis of a 4-aminopyridine (B3432731) core via these classical annulation methods often remains a challenge.

Transition Metal-Catalyzed Coupling Reactions for Aryl Substitution

The introduction of an aryl group, such as the m-tolyl group, onto a pre-existing pyridine ring is efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis for their high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of a halopyridine with an arylboronic acid in the presence of a palladium catalyst. nih.govresearchgate.netresearchgate.net This reaction is highly versatile for creating carbon-carbon bonds and has been successfully applied to the synthesis of various arylpyridines. researchgate.netacs.org For instance, the coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been shown to regioselectively produce 3,5-dichloro-2-arylpyridines in high yields using a ligand-free palladium acetate (B1210297) catalyst in an aqueous medium. nih.gov The reactivity of halopyridines in Suzuki coupling can vary, with 2-chloropyridine (B119429) showing good reactivity while 3-chloropyridine (B48278) is often less reactive. nih.gov The choice of ligand can be crucial, especially for less reactive chloropyridines. acs.org

The Negishi cross-coupling offers another powerful tool for arylating pyridines. This reaction utilizes an organozinc reagent, which can be prepared from a halopyridine, and couples it with an aryl halide in the presence of a palladium or nickel catalyst. researchgate.netorgsyn.orgorgsyn.org Negishi coupling is known for its high functional group tolerance. orgsyn.org Recent advancements have enabled the direct and selective functionalization of pyridines at the C4 position through the generation of a 4-sodiopyridine intermediate, which can then be transmetalated to zinc and used in Negishi cross-coupling reactions with various aryl halides. chemrxiv.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond, enabling the synthesis of aminopyridines from halopyridines. acs.orglibretexts.org This method is particularly useful for introducing the amino group at the 4-position of a pre-functionalized 3-arylpyridine. The use of chelating bis(phosphine) ligands can overcome the inhibitory effects of the pyridine nitrogen on the palladium catalyst. acs.org Practical modifications have been developed to handle volatile amines by conducting the reaction in sealed tubes. acs.orgacs.orgnih.govscispace.com

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization
ReactionCoupling PartnersCatalyst System (Typical)Key Advantages
Suzuki-Miyaura Halopyridine + Arylboronic AcidPd(OAc)₂, PdCl₂(PPh₃)₂, etc.High functional group tolerance, commercially available reagents. nih.govresearchgate.netresearchgate.net
Negishi Organozinc Halide + Aryl HalidePdCl₂(PPh₃)₂, Ni(acac)₂, etc.High reactivity and functional group tolerance. researchgate.netorgsyn.orgorgsyn.org
Buchwald-Hartwig Halopyridine + AminePd(OAc)₂ + Ligand (e.g., dppp)Direct formation of C-N bonds for amination. acs.orglibretexts.org

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a direct route to functionalize the pyridine ring, particularly with nitrogen and oxygen nucleophiles. The electron-deficient nature of the pyridine ring, especially at the 2- and 4-positions, facilitates attack by nucleophiles, leading to the displacement of a leaving group, typically a halide. youtube.com

The synthesis of 4-aminopyridines can be achieved by reacting a 4-halopyridine with an amine. youtube.com The reactivity of the halopyridine is influenced by the nature of the halogen, with fluoride (B91410) often being a good leaving group in SNAr reactions on electron-deficient rings. sci-hub.se The reaction conditions, such as temperature and solvent, play a significant role in the outcome of these substitutions. sci-hub.sechemrxiv.org Microwave irradiation has been shown to dramatically reduce reaction times for SNAr on halopyridines. sci-hub.se

In some cases, the cyanide group can also act as a leaving group in SNAr reactions, allowing for the synthesis of aminopyridines from cyanopyridines. researchgate.net The presence of electron-withdrawing groups on the pyridine ring enhances its reactivity towards nucleophilic attack. chemrxiv.orgacs.org For instance, the synthesis of 3-fluoro-4-aminopyridine has been achieved through the nucleophilic aromatic substitution of 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by reduction of the nitro group. nih.govrsc.org

Targeted Synthesis of 3-(M-tolyl)pyridin-4-amine Scaffolds

The specific synthesis of this compound requires strategies that can regioselectively introduce the m-tolyl group at the 3-position and the amino group at the 4-position of the pyridine ring. This often involves a multi-step approach utilizing the foundational reactions described above.

Regioselective Functionalization Strategies

Achieving the desired 3,4-disubstitution pattern on the pyridine ring necessitates careful control of regioselectivity. The inherent electronic properties of the pyridine ring direct nucleophilic attack to the 2- and 4-positions and electrophilic attack to the 3-position. Synthetic strategies often exploit these properties or employ directing groups to achieve the desired outcome.

One strategy involves starting with a pyridine derivative that already has a substituent at the 3- or 4-position, which then directs the introduction of the second group. For example, starting with a 3-halopyridine allows for the introduction of the m-tolyl group at the 3-position via a Suzuki or Negishi coupling. The subsequent introduction of the amino group at the 4-position can then be achieved through amination of a 4-halo-3-(m-tolyl)pyridine intermediate.

Alternatively, a 4-aminopyridine derivative can be used as the starting material. The amino group can be protected, followed by regioselective halogenation at the 3-position. This 3-halo-4-aminopyridine derivative can then undergo a cross-coupling reaction to introduce the m-tolyl group. The synthesis of 2- or 3-halopyridin-4-yl-boronic acids and their esters has been reported, providing valuable intermediates for such coupling reactions. researchgate.netresearchgate.net

A rearrangement of 4-amino-3-halopyridines has been observed where reaction with acyl chlorides leads to pyridin-4-yl α-substituted acetamides via an intramolecular nucleophilic aromatic substitution. acs.orgnih.gov This highlights the reactivity of the 4-position in such systems.

Precursor Chemistry and Intermediate Derivatives

The synthesis of this compound relies on the availability of key precursors and the strategic formation of intermediate derivatives.

A common approach involves the use of a 3-halo-4-nitropyridine derivative. The nitro group at the 4-position acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution and also serving as a precursor to the amino group. The halogen at the 3-position provides a handle for introducing the m-tolyl group via a cross-coupling reaction. For example, 3-bromo-4-nitropyridine can be coupled with m-tolylboronic acid, followed by the reduction of the nitro group to yield the final product.

Another key intermediate is 3-halo-4-aminopyridine . These compounds can be synthesized and are valuable for introducing the aryl group at the 3-position in the later stages of the synthesis. nih.gov N-substituted-3-amino-4-halopyridines are also important intermediates, providing access to a variety of heterocyclic systems. nih.gov

The synthesis of 4-substituted azopyridines has been achieved through nucleophilic aromatic substitution on 4-chloropyridines. beilstein-journals.org This demonstrates the utility of 4-halopyridines as versatile precursors. The synthesis of novel 3,4-disubstituted pyridin-2(1H)-ones has also been reported, which could potentially be converted to the desired aminopyridine. beilstein-journals.org

Table 2: Key Precursors and Intermediates for this compound Synthesis
Precursor/IntermediateRole in Synthesis
3-Halo-4-nitropyridine Halogen at C3 for cross-coupling; Nitro group at C4 is an activating group and amino precursor. nih.govrsc.org
3-Halo-4-aminopyridine Halogen at C3 for cross-coupling with the amino group already in place (often protected). nih.gov
4-Halo-3-arylpyridine Halogen at C4 for amination after the aryl group is installed at C3.
Pyridin-4-ylboronic Acids/Esters Can be used in coupling reactions to form the C-C bond at the 4-position if the aryl group is introduced first.
3-Halopyridin-4-yl-boronic Acids/Esters Versatile intermediates for introducing the 4-amino group or other functionalities. researchgate.netresearchgate.net

Derivatization Strategies for this compound and its Analogs

The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization can be broadly categorized into functionalization of the exocyclic amine, modification of the pyridine ring substituents, and alterations to the appended aryl moiety.

The primary amino group at the C4-position of the pyridine ring is a key site for derivatization, readily undergoing reactions such as N-alkylation, acylation, and sulfonylation to introduce diverse functionalities.

N-Alkylation and Reductive Amination: Direct N-alkylation of the 4-amino group can be challenging. However, reductive amination provides an effective alternative for introducing alkyl groups. For instance, N-substituted-3-amino-4-halopyridines can be synthesized via a deprotection/alkylation protocol mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov This method has been successfully applied to produce a range of N-alkylated and N-benzylated derivatives. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It has been employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where a secondary amine is coupled with a 4-chloro-2-arylpyrrolopyridine intermediate. mdpi.com This strategy allows for the introduction of various amine fragments, including those containing benzyl (B1604629) and methyl groups. mdpi.com

Sulfonylation: The amino group can be functionalized with sulfonyl chlorides to yield sulfonamides. This modification has been shown to significantly impact the biological activity of related compounds, in some cases improving affinity for specific receptors. nih.gov

A summary of amine functionalization reactions is presented below:

Interactive Table 1: Examples of Amine Functionalization Reactions
Reaction Type Reagents and Conditions Product Type Reference
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOH N-Alkyl/N-Benzyl-3-amino-4-halopyridines nih.gov
Buchwald-Hartwig Amination Secondary amine, Pd(OAc)₂, RuPhos, NaOt-Bu N-Alkyl/N-Aryl-2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines mdpi.com
Sulfonylation Sulfonyl chloride, base N-Sulfonylated amines nih.gov

Modifying substituents on the pyridine ring itself offers another avenue for structural diversification. This can involve the introduction of new groups or the transformation of existing ones.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines are versatile precursors for introducing various nucleophiles. For example, 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (B3326861) can be synthesized via a base-mediated SNAr reaction between a 3-amino-4-(o-tolyl)pyridine derivative and 4-methylpiperazine. This approach is widely used to incorporate amines, alkoxides, and other nucleophilic moieties onto the pyridine core. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings are frequently used to introduce aryl, heteroaryl, and alkynyl groups onto the pyridine ring. For instance, the functionalization of pyrazolo[1,5-a]pyrimidines, which share structural similarities with pyridines, has been achieved at various positions using these methods with aryl bromides and terminal alkynes. mdpi.com

Formylation and Other Electrophilic Substitutions: Vilsmeier-Haack conditions can be used to introduce a formyl group onto the pyridine ring, providing a handle for further transformations. mdpi.com

Alterations to the m-tolyl group provide a means to fine-tune the steric and electronic properties of the molecule.

Bioisosteric Replacement: The tolyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. For example, in related systems, the introduction of imidazole (B134444) and indole (B1671886) rings has been investigated to mimic catechol hydroxyl groups. nih.gov

Pyridine Ring Substituent Modifications

Reaction Mechanism Studies in Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and improving yields.

Palladium-Catalyzed C(sp³)–H Arylation: In the derivatization of α-amino acids, density functional theory (DFT) studies have provided insights into the origin of site selectivity in Pd-catalyzed C(sp³)–H arylation. The use of a 2-pyridylsulfonyl directing group was found to favor δ-C–H activation over γ-C–H activation, influencing the reactivity of the metallacyclic intermediates. acs.org

Ligand Substitution in Metal Complexes: Kinetic studies of ligand substitution reactions in metal carbonyl complexes containing pyridine and other amines have shown that these reactions often proceed through a dissociative mechanism. researchgate.net This involves the initial breaking of the metal-amine bond, followed by the coordination of the incoming ligand. researchgate.net

Base-Catalyzed Cyclization: The synthesis of some substituted pyridines involves a base-catalyzed intramolecular cyclization. The efficiency of these reactions can be dependent on the reaction conditions, such as the choice of base and solvent, which can influence the stability of key intermediates. acs.org

Synthetic Optimization and Process Chemistry Considerations

For the large-scale synthesis of this compound or its analogs for potential pharmaceutical applications, several factors need to be considered to ensure an efficient, cost-effective, and scalable process.

Catalyst and Ligand Screening: The choice of catalyst and ligand is critical in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, using bulky phosphine (B1218219) ligands can reduce the formation of homocoupling byproducts. Optimization studies often involve screening a variety of palladium sources and ligands to maximize yield and purity.

Solvent and Base Effects: The reaction solvent and base can significantly impact reaction rates and yields. For instance, in the synthesis of 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine, bases like sodium hydride or potassium carbonate in a polar aprotic solvent such as DMF are effective.

Reaction Time and Temperature: Optimizing reaction time and temperature is crucial for minimizing side reactions and energy consumption. Microwave-assisted synthesis has been shown to reduce reaction times significantly in some cross-coupling reactions while maintaining good yields.

Purification Methods: Efficient purification methods are essential for obtaining the final product with high purity. Common techniques include column chromatography and recrystallization. For large-scale production, developing a robust crystallization process is often preferred over chromatography.

The table below summarizes key considerations for synthetic optimization:

Interactive Table 2: Synthetic Optimization and Process Chemistry Considerations
Parameter Considerations Examples Reference
Catalyst System Choice of metal and ligand to maximize yield and minimize byproducts. Use of bulky phosphine ligands like SPhos in Suzuki-Miyaura coupling to reduce homocoupling.
Reaction Conditions Optimization of solvent, base, temperature, and reaction time. Microwave-assisted coupling to reduce reaction times.
Starting Material Quality Purity of starting materials can affect the outcome of the reaction. Use of highly pure aryl halides and boronic acids in cross-coupling reactions.
Scale-up Issues Heat transfer, mixing, and safety at larger scales. Development of robust crystallization methods for purification instead of chromatography.

Structural Elucidation and Advanced Characterization Techniques for 3 M Tolyl Pyridin 4 Amine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to the characterization of 3-(m-tolyl)pyridin-4-amine, each providing unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton and proton environments in this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a related compound, 3-(p-tolyl)pyridin-4-amine, characteristic signals include those for the pyridine (B92270) protons, typically observed between δ 7.5 and 8.5 ppm, and the methyl group protons, which appear around δ 2.3–2.5 ppm. In another related structure, 4-(m-tolyl)-6,7-dihydrothieno[3,2-c]pyridine, the tolyl protons show distinct signals, including a singlet at δ 7.53, a doublet at δ 7.46, a triplet at δ 7.32, and a doublet at δ 7.27. acs.org The methyl protons of this compound resonate as a singlet at δ 2.41. acs.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in Generally, aromatic carbons appear in the δ 110-150 ppm range, while aliphatic carbons like the methyl group are found at δ 10-40 ppm. bhu.ac.in For a similar compound, N-(p-tolyl)pyridin-2-amine, the methyl carbon signal is observed at δ 20.6 ppm. rsc.org In more complex structures containing the m-tolyl group, the aromatic carbons exhibit a range of chemical shifts, for instance, between 123.75 and 144.17 ppm in an imidazo[4,5-c]pyridin-2-one derivative. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Tolyl-Pyridine Structures

Compound Nucleus Chemical Shift (δ ppm) Multiplicity/Assignment Reference
3-(p-Tolyl)pyridin-4-amine ¹H 8.35 d, J = 5.1 Hz, pyridine H-2
7.45 d, J = 8.0 Hz, p-tolyl H-3/H-5
2.38 s, CH₃
4-(m-Tolyl)-6,7-dihydrothieno[3,2-c]pyridine ¹H 7.53 s acs.org
7.46 d, J = 7.5 Hz acs.org
7.32 t, J = 7.5 Hz acs.org
7.27 d, J = 7.2 Hz acs.org
2.41 s, CH₃ acs.org
N-(p-Tolyl)pyridin-2-amine ¹³C 156.6, 148.3, 137.7, 132.7, 129.9, 121.3, 114.7, 107.7 Aromatic Carbons rsc.org
20.6 CH₃ rsc.org
4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2-one ¹³C 152.18, 144.17, 142.03, 139.57, 136.45, 134.14, 133.48, 133.29, 130.16, 129.73, 129.46, 129.26, 127.17, 123.75, 109.95, 96.82 Aromatic and Heterocyclic Carbons nih.gov
21.27 CH₃ nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. rsc.org

IR Spectroscopy: The IR spectrum of a related compound, 3-(p-tolyl)pyridin-4-amine, shows characteristic N-H stretching vibrations around 3300 cm⁻¹ and aromatic C=C stretching vibrations near 1600 cm⁻¹. In other complex heterocyclic systems, N-H stretching bands are also observed in the 3100-3300 cm⁻¹ region. jst.go.jp The presence of the tolyl group can be confirmed by C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a complex imine containing a di-p-tolylamino group, characteristic Raman bands for C=N stretching are observed around 1615 cm⁻¹ and 1606 cm⁻¹. mdpi.com Aromatic ring vibrations also give rise to strong signals in the Raman spectrum. mdpi.com

Table 2: Key Vibrational Frequencies for Related Structures

Compound Spectroscopy Wavenumber (cm⁻¹) Assignment Reference
3-(p-Tolyl)pyridin-4-amine IR ~3300 N-H stretch
~1600 Aromatic C=C stretch
4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- nih.govdicp.ac.cnthiadiazol-2-yl)-imine Raman 1615, 1606 C=N stretch mdpi.com
1552, 1544 Aromatic C=C stretch mdpi.com
2-oxo-N-(m-tolyl)propanehydrazonoyl chloride IR 3259 N-H stretch mdpi.com
1614 C=N-N stretch mdpi.com

Mass Spectrometry (MS) / High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.

MS/HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For 3-(p-tolyl)pyridin-4-amine, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₂H₁₃N₂) is 185.1073. rsc.org Experimental HRMS data for related compounds show excellent agreement with calculated values, often within a few parts per million, thus confirming their elemental composition. rsc.orgnih.gov For instance, the HRMS (ESI) for N-(p-tolyl)pyridin-2-amine found the [M+H]⁺ ion at m/z 185.1068, compared to the calculated value of 185.1073. rsc.org

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For a related furopyridine derivative, UV-Vis spectra recorded in different solvents showed absorption maxima that can be influenced by solvent polarity, indicating the nature of the electronic transitions. researchgate.net In another complex system, the UV-Vis spectrum in chloroform (B151607) showed specific absorption bands that were altered upon protonation, highlighting the sensitivity of the electronic structure to chemical changes. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision.

For a related compound, 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- nih.govdicp.ac.cnthiadiazol-2-yl)-imine, single-crystal X-ray diffraction revealed a monoclinic P2₁/n space group. mdpi.com The crystal structure of another related compound, tri(pyridin-4-yl)amine, was determined to be in the P 1 21/c 1 space group. nih.gov Such analyses provide precise bond lengths and angles. For example, in a thiadiazole derivative, the C=N bond length was found to be 1.275(5) Å, while a C-N single bond with partial double bond character due to resonance was 1.409(4) Å. mdpi.com The analysis also reveals intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. reading.ac.uk

Table 3: Crystallographic Data for Related Heterocyclic Compounds

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- nih.govdicp.ac.cnthiadiazol-2-yl)-imine Monoclinic P2₁/n 18.9567(7) 6.18597(17) 22.5897(7) 114.009(4) mdpi.com
Tri(pyridin-4-yl)amine Monoclinic P 1 21/c 1 8.7080 15.9311 9.5590 111.714 nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The molecular structure of this compound, featuring a hydrogen-bond-donating amino group (-NH₂) and a hydrogen-bond-accepting pyridinic nitrogen, alongside two aromatic rings, predisposes it to form a well-defined, three-dimensional network in the solid state. The primary interactions expected to stabilize its crystal lattice are N-H···N hydrogen bonds and π-π stacking between the aromatic pyridine and tolyl rings.

To provide a quantitative insight, the crystal structure of a closely related isomer, N-(4-methylphenyl)-3-nitropyridin-2-amine, offers a valuable comparative model. nih.govnih.gov In the crystal of this p-tolyl analogue, the asymmetric unit contains two independent molecules that exhibit different conformations, highlighting the molecule's structural flexibility. nih.gov The dihedral angles between the pyridine and benzene (B151609) rings are 17.42(16)° and 34.64(16)° in the two respective molecules. nih.govnih.gov This twisted conformation is a common feature in linked aromatic systems.

Although in this specific analogue, intramolecular N-H···O hydrogen bonds with the nitro group prevent the amine from participating in intermolecular hydrogen bonding, the potential for such interactions in this compound (which lacks the nitro group) is high. nih.govnih.gov The primary amine and the pyridine nitrogen are well-established sites for forming strong, directional hydrogen bonds. zodiaclifesciences.comacs.org

The crystal packing in the p-tolyl analogue is significantly influenced by π-π stacking interactions, which would also be expected to be a dominant feature in the m-tolyl isomer. nih.gov Two distinct π-π stacking contacts are observed: a pyridine-benzene interaction with a centroid-centroid distance of 3.6442(19) Å and a pyridine-pyridine interaction with a distance of 3.722(2) Å. nih.govnih.gov These distances are typical for stabilizing π-π stacking, which, along with weaker C-H···O and C-H···π contacts, assemble the molecules into a three-dimensional structure. nih.gov

Based on this evidence from closely related structures, the crystal packing of this compound is predicted to be a dense, three-dimensional network governed by a combination of strong N-H···N hydrogen bonds, forming chains or dimers, which are further stabilized by extensive π-π stacking and weaker C-H···π interactions.

Interactive Data Tables

The following tables present crystallographic and interaction data from the closely related compound N-(4-Methylphenyl)-3-nitropyridin-2-amine as a predictive model for the interactions in this compound. nih.govnih.gov

Table 1: Crystallographic Data for N-(4-Methylphenyl)-3-nitropyridin-2-amine nih.gov

This table summarizes the unit cell parameters determined by single-crystal X-ray diffraction.

ParameterValue
FormulaC₁₂H₁₁N₃O₂
SystemMonoclinic
Space GroupP2₁/c
a (Å)10.6557 (12)
b (Å)7.1415 (8)
c (Å)27.958 (3)
β (°)91.310 (2)
Volume (ų)2127.0 (4)
Z8

Table 2: Key Intermolecular Interaction Geometries in Crystalline N-(4-Methylphenyl)-3-nitropyridin-2-amine nih.govnih.gov

This table details the distances of the significant π-π stacking interactions that stabilize the crystal structure.

Interaction TypeRing 1 CentroidRing 2 CentroidCentroid-Centroid Distance (Å)
π-π StackingPyridineBenzene3.6442 (19)
π-π StackingPyridinePyridine3.722 (2)

Computational and Theoretical Investigations of 3 M Tolyl Pyridin 4 Amine

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and behavior of molecules. irjweb.comacs.org DFT methods calculate the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost. researchgate.net For studying excited states and electronic spectra, Time-Dependent DFT (TD-DFT) is a widely used approach. researchgate.netmdpi.com These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solution to the Schrödinger equation. irjweb.comacs.org

The electronic structure of a molecule governs its chemical behavior. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron charge across the molecule.

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. irjweb.comntu.edu.iq A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.com For 3-(M-tolyl)pyridin-4-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would be distributed across the aromatic system.

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors for a Pyridine (B92270) Derivative (Illustrative)

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 to -5.8
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 to -1.5
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMO 4.4 to 4.8
Ionization Potential (I) -EHOMO 5.8 to 6.2
Electron Affinity (A) -ELUMO 1.5 to 1.8
Chemical Hardness (η) (I - A) / 2 2.1 to 2.4
Electronegativity (χ) (I + A) / 2 3.6 to 4.0
Electrophilicity Index (ω) χ² / (2η) 2.7 to 3.5

Note: These values are illustrative for a similar heterocyclic amine and not specific to this compound. Actual values would be obtained from specific DFT calculations. irjweb.comscholarsresearchlibrary.com

To predict the most reactive sites within a molecule, computational chemists employ local reactivity descriptors such as Fukui functions and the Molecular Electrostatic Potential (MEP).

Fukui Functions (f(r)) identify the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. researchgate.net This helps pinpoint the sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.netresearchgate.net For this compound, the nitrogen atoms and certain carbon atoms in the pyridine ring would be expected to be susceptible to electrophilic attack, while the amino group would be a primary site for nucleophilic reactivity.

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It provides a visual guide to the charge distribution, with different colors representing regions of varying potential. uni-muenchen.denih.gov Red areas indicate negative potential (electron-rich), which are favorable for electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. d-nb.info For this compound, the MEP would likely show a region of strong negative potential around the pyridine nitrogen and the amino group, confirming these as key sites for hydrogen bonding and electrophilic interactions. uni-muenchen.deacs.org

Reactivity Predictions (Fukui Functions, Molecular Electrostatic Potential)

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. arabjchem.org These studies are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. arabjchem.org

Molecular docking simulations place the ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. arabjchem.org This process reveals the preferred binding mode and the specific intermolecular interactions that stabilize the protein-ligand complex. These interactions can include:

Hydrogen Bonds: Between the amino group or pyridine nitrogen of the ligand and amino acid residues in the protein.

π-π Stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: Involving the methyl group and the tolyl ring.

Van der Waals Forces: General non-specific interactions.

The results of docking studies are often presented in tables that list the interacting residues, the types of interactions, and their distances. researchgate.net For example, docking this compound into a kinase binding site might show hydrogen bonds to the hinge region of the protein, a common interaction for kinase inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyridine-based Inhibitor in a Kinase Active Site

Interacting Residue Interaction Type Distance (Å)
GLU 91 Hydrogen Bond 2.1
LEU 88 Hydrophobic 3.8
TYR 22 π-π Stacking 4.5
ASP 155 Hydrogen Bond 2.9
VAL 15 Van der Waals 3.5

Note: This table is a representative example and does not reflect actual docking results for this compound. researchgate.netekb.eg

While molecular docking provides a static picture of the binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. mpg.denih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how the ligand and protein move and adapt to each other. nih.govresearchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand's position in the binding site. A stable RMSD suggests a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. researchgate.netresearchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, assessing their stability.

These dynamic studies validate the docking results and provide a more realistic understanding of the binding event, including the role of water molecules and conformational changes in the protein. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
3-(P-tolyl)pyridin-4-amine
Phenylalanine
Tyrosine

Ligand-Protein Interactions and Binding Modes

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology employed in chemistry and biology to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. researchgate.netajrconline.orgneovarsity.org The fundamental tenet of QSAR is that the variations in the biological activities of compounds within a series are dependent on the differences in their molecular structures. ajrconline.org These models are instrumental in drug discovery, toxicology, and materials science for predicting the activity of novel, untested compounds, thereby optimizing the design process and reducing the need for extensive experimental synthesis and testing. neovarsity.orgfrontiersin.org

For a molecule like this compound and its derivatives, QSAR studies would aim to quantify how modifications to the pyridine or tolyl rings affect a specific biological endpoint, such as enzyme inhibition or receptor binding affinity. ajrconline.org The process involves developing a model that relates molecular descriptors—numerical representations of physicochemical properties—to the observed activity. neovarsity.org

The development of a robust QSAR model is a systematic process that begins with the compilation of a dataset containing a series of structurally related compounds with experimentally determined biological activities. nih.gov For this series, a wide array of molecular descriptors are calculated to numerically represent their structural and physicochemical features. neovarsity.org Using statistical techniques, such as Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates these descriptors with the activity. nih.gov

A critical aspect of QSAR modeling is rigorous validation to ensure the model is statistically significant, robust, and has predictive power, rather than just being a result of a chance correlation. nih.gov Validation is typically performed through internal and external methods. nih.gov

Internal Validation: The robustness of the model is tested using the initial training set data. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which generates the cross-validated correlation coefficient (Q² or r²(CV)). nih.gov A high Q² value indicates good internal predictivity. nih.gov

External Validation: The model's ability to predict the activity of new compounds is assessed using an external test set—a subset of the initial data that was not used during the model development phase. nih.gov The predictive ability is quantified by the predictive correlation coefficient (R²pred). nih.gov

A QSAR model is generally considered acceptable and predictive if it meets several statistical criteria, which are summarized in the table below. nih.govresearchgate.net

Parameter Symbol Description Acceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training set data.> 0.6 nih.gov
Cross-Validated R² (LOO)Measures the internal predictive ability of the model.> 0.5 nih.gov
Predictive R² for Test SetR²predMeasures the model's ability to predict the activity of an external set of compounds.> 0.5 nih.gov
Modified R²r²mA stricter metric for external validation that assesses the difference between observed and predicted values.> 0.5 researchgate.net

A significant outcome of QSAR analysis is the identification of the key physicochemical properties that govern the biological activity of a compound series. frontiersin.org By analyzing the descriptors included in the final QSAR equation, researchers can gain mechanistic insights into how molecular features influence the desired endpoint. ajrconline.org These descriptors are generally categorized into electronic, hydrophobic, and steric/topological properties. ajrconline.org

For this compound, the model could reveal the relative importance of:

Hydrophobicity (logP): The m-tolyl group contributes significantly to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in a biological target. researchgate.net

Electronic Properties: Descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are crucial. frontiersin.org The electron-donating amino group and the electronic nature of the pyridine and tolyl rings dictate the molecule's ability to participate in hydrogen bonding and electrostatic interactions. frontiersin.org

Steric and Topological Properties: Descriptors such as molecular weight, molar refractivity, and shape indices quantify the size and shape of the molecule. frontiersin.org These properties are critical for determining the steric fit of the molecule within a receptor's binding site.

The following table lists common descriptors used in QSAR studies and their potential relevance.

Descriptor Category Example Descriptors Potential Influence on Activity
Hydrophobic LogP (Octanol-Water Partition Coefficient)Membrane permeability, interaction with hydrophobic binding sites. researchgate.net
Electronic HOMO/LUMO energies, Dipole Moment, Partial Atomic ChargesReactivity, electrostatic interactions, hydrogen bonding capability. frontiersin.org
Steric/Topological Molecular Weight (MW), Molar Refractivity (MR), Molecular VolumeDefines the size and bulk of the molecule, influencing its fit into a binding pocket. frontiersin.org
Hydrogen Bonding Number of H-bond donors/acceptorsStrength and specificity of ligand-receptor interactions. researchgate.net

Model Development and Validation

Prediction of Spectroscopic Parameters

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. nih.govnmrdb.org Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p). ahievran.edu.trepstem.netscispace.com

For this compound, DFT calculations can be used to first optimize the molecule's three-dimensional geometry to its lowest energy state. researchgate.net Following optimization, further calculations can predict key spectroscopic parameters:

Vibrational Frequencies (IR): Theoretical calculations can produce a predicted infrared spectrum, identifying the frequencies corresponding to the stretching and bending vibrations of the molecule's functional groups (e.g., N-H stretch of the amine, C-H stretches of the aromatic rings, and C=C/C=N ring vibrations). researchgate.net These calculated frequencies are often systematically scaled to better match experimental values. orientjchem.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. epstem.netresearchgate.netacs.org These predictions are invaluable for assigning signals in experimental spectra, especially for complex structures. wisc.edu

The table below presents illustrative theoretical spectroscopic data for this compound, as would be predicted from DFT calculations.

Parameter Functional Group / Atom Predicted Value
IR Frequency (cm⁻¹) N-H Stretch (amine)~3450, ~3350
Aromatic C-H Stretch~3100 - 3000
CH₃ Stretch (tolyl)~2950 - 2850
Aromatic C=C / C=N Stretch~1620 - 1450
¹H NMR Shift (ppm) Pyridine H (ortho to N)~8.2 - 8.0
Pyridine H (meta to N)~7.2 - 6.8
Tolyl Aromatic H~7.3 - 7.0
Amine NH₂~5.5 (broad)
Tolyl CH₃~2.3
¹³C NMR Shift (ppm) Pyridine C (ortho to N)~148 - 145
Pyridine C (ipso-NH₂)~150
Pyridine C (ipso-Tolyl)~130
Tolyl C (ipso-Pyridine)~138
Tolyl Aromatic C~130 - 120
Tolyl CH₃~21

Investigation of Biological Activities and Molecular Mechanisms

Evaluation of In Vitro Biological Activities of 3-(M-tolyl)pyridin-4-amine Derivatives

The structural framework of this compound has proven to be a versatile scaffold for developing a variety of biologically active agents. Laboratory studies have systematically assessed the efficacy of these derivatives against different biological targets.

Derivatives of the this compound scaffold have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines.

One study detailed the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which were designed as tubulin polymerization inhibitors. nih.gov Among these, compound 9p showed potent antiproliferative activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. nih.gov Specifically, a derivative with a tolyl moiety, N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine (14 ), was identified as a promising bioactive product against B16F10 murine melanoma cells, with an IC₅₀ value of 21.75 ± 0.81 µM. nih.gov This compound also showed moderate inhibitory activity against HT-29 human colorectal adenocarcinoma cells, with an IC₅₀ of 44.45 ± 0.15 µM. nih.gov

In another series, triazolotriazine derivatives were evaluated for their antitumor activity against several cancer cell lines. reading.ac.uk A compound featuring a p-tolyl group, N-(Pyridin-3-ylmethyl)-6-(p-tolyl)- nih.govvulcanchem.comtriazolo[4,3-b] nih.govvulcanchem.comtriazin-3-amine (11b ), exhibited moderate to strong cytotoxicity. reading.ac.uk The IC₅₀ values for various derivatives ranged from 3.059 to 33.61 μM across MCF-7, HepG2 (liver cancer), HT-29, and MDA-MB-231 (triple-negative breast cancer) cell lines. reading.ac.uk For instance, analogs 11a and 11f were particularly active against MDA-MB-231 cells, with IC₅₀ values of 11.35 and 12.21 µM, respectively. reading.ac.uk

Furthermore, research into pyridine-pyrimidine-indole-carbohydrazide derivatives has identified compounds with potent vacuolization-inducing effects and significant antiproliferative activity. tandfonline.com While derivatives with a 1-(p-tolyl)urea moiety did not show growth-inhibitory activity, related compounds in the series demonstrated pan-cytotoxicity against various cancer cell lines while being less toxic to normal cells. tandfonline.com The cytotoxic effects of pyridine (B92270) derivatives have also been noted in other studies, with some compounds showing greater cytotoxicity than doxorubicin (B1662922) in leukemia cell lines (CEM-13 and U-937).

Compound/DerivativeCancer Cell LineActivity Metric (IC₅₀)Source
N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine (14)B16F10 (Murine Melanoma)21.75 ± 0.81 µM nih.gov
N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine (14)HT-29 (Colorectal)44.45 ± 0.15 µM nih.gov
Triazolotriazine analog 11aMDA-MB-231 (Breast)11.35 µM reading.ac.uk
Triazolotriazine analog 11fMDA-MB-231 (Breast)12.21 µM reading.ac.uk
Triazolotriazine analog 12dHT-29 (Colorectal)9.6 µM reading.ac.uk
Triazolotriazine analog 11fHepG2 (Liver)5.736 µM reading.ac.uk
Triazolotriazine analog 12gHepG2 (Liver)3.059 µM reading.ac.uk

The this compound chemical backbone is also a constituent of molecules with notable antimicrobial capabilities.

A study on N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide revealed broad-spectrum antimicrobial activity. vulcanchem.com This compound effectively inhibited the growth of the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL and the fungus Candida albicans with an MIC of 16 µg/mL. vulcanchem.com Further investigations showed its ability to disrupt biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) at concentrations below its MIC. vulcanchem.com

Other pyridine derivatives have also been explored for their antimicrobial potential. researchgate.net For example, certain pyrazole (B372694) derivatives demonstrated significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values for the most active compounds ranging from 0.22 to 0.25 μg/mL. In another study, newly synthesized pyridine and thienopyridine derivatives showed good to strong activity against E. coli, B. mycoides, and C. albicans. researchgate.net One derivative, 12a , was particularly effective, inhibiting E. coli at an MIC of 0.0195 mg/mL and both B. mycoides and C. albicans at an MIC below 0.0048 mg/mL. researchgate.net

The antimicrobial efficacy of imidazo[4,5-b]pyridine derivatives has also been documented. mdpi.com In one study, Gram-positive bacteria like Bacillus cereus were more susceptible to these compounds than Gram-negative bacteria. mdpi.com Compound 2 , 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine, showed a strong inhibitory effect against B. cereus with an MIC of 0.07 mg/mL. mdpi.com

Compound/DerivativeMicrobial StrainActivity Metric (MIC)Source
N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamideStaphylococcus aureus8 µg/mL vulcanchem.com
N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamideCandida albicans16 µg/mL vulcanchem.com
Pyrazole DerivativeStaphylococcus aureus0.22 - 0.25 µg/mL
Pyridine Derivative 12aE. coli0.0195 mg/mL researchgate.net
Pyridine Derivative 12aB. mycoides<0.0048 mg/mL researchgate.net
Pyridine Derivative 12aC. albicans<0.0048 mg/mL researchgate.net
6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine (2)Bacillus cereus0.07 mg/mL mdpi.com

The versatility of the pyridine scaffold extends to the development of antiviral agents. Research has shown that derivatives incorporating this structure can inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV) and influenza. mdpi.comgoogle.com

A study focused on developing new anti-influenza agents identified a pyrimidine (B1678525) derivative, 2d , which featured a thio-N-(m-tolyl)acetamide side chain, as a promising candidate. nih.gov This compound demonstrated an EC₅₀ value of 2.8 µM in a Plaque Reduction Assay (PRA) against the Influenza A/PR/8/34 strain, along with a favorable cytotoxicity profile. nih.gov

In the context of HIV, a patent describes thieno[2,3-b]pyridine (B153569) derivatives as potent inhibitors of viral replication. google.com While specific compounds containing the m-tolyl group were not detailed, the broader class of compounds was shown to be effective against HIV. google.com Another study on quinazolinone compounds found that 3-(m-tolyl)-4(3H)-quinazolinone (46 ) was significantly less active against Zika virus (ZIKV) compared to its 3-tert-butyl analogs. nih.gov This highlights the critical role of substituent groups in determining antiviral potency.

Derivatives of this compound have been investigated as inhibitors of various enzymes crucial in disease pathways, particularly kinases and demethylases involved in cancer.

In the realm of kinase inhibition, a series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs were designed as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.com The compound N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b ) emerged as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.com Another study identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a ligand-efficient inhibitor of Monopolar Spindle 1 (MPS1) kinase and the Aurora kinase family, both of which are attractive cancer targets. icr.ac.uk

Regarding demethylase inhibition, a study identified 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine-3-yl]benzonitrile as a potent and reversible inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. mdpi.com This compound was found to target the substrate-binding cavity of LSD1. mdpi.com Further research led to the development of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds as potent LSD1 inhibitors with Kᵢ values as low as 29 nM and high selectivity against related monoamine oxidases (MAO-A and MAO-B). nih.gov For example, compound 17 from this series had a Kᵢ of 9.7 µM against MAO-B and >50 µM against MAO-A, demonstrating excellent selectivity for LSD1. nih.gov

Additionally, derivatives have been shown to inhibit other enzymes. For instance, N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide was found to be a selective COX-II inhibitor with an IC₅₀ of 0.0283 nM. vulcanchem.com

The structural features of this compound derivatives make them suitable candidates for modulating the activity of various biological receptors.

One study reported on 2-amino-3,5-dicyanopyridine derivatives as novel negative allosteric modulators (NAMs) of the Adenosine (B11128) 2A receptor (A2AR), a promising target for cancer immunotherapy. nih.gov These compounds were identified through high-throughput screening and their allosteric mode of action was confirmed. nih.gov

The piperazine (B1678402) moiety, often incorporated into derivatives, suggests potential modulation of serotonin (B10506) receptors, which is a key mechanism for treating mood disorders. Furthermore, 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (B3326861) serves as a critical intermediate in the synthesis of Netupitant, a neurokinin-1 (NK1) receptor antagonist used in chemotherapy.

Enzyme Inhibition Studies (e.g., Kinases, Demethylases)

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms of action is crucial for the development of new therapeutic agents. For this compound derivatives, research has shed light on how they exert their biological effects.

In cancer cells, a key mechanism of action for some derivatives is the disruption of microtubule dynamics. A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were found to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in HeLa cells. nih.gov This mimics the action of other microtubule-targeting agents used in cancer chemotherapy. nih.gov Other pyridine derivatives have been shown to induce apoptosis through the downregulation of key survival pathways in cancer cells. For example, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were found to induce methuosis, a type of non-apoptotic cell death characterized by extensive vacuolization derived from macropinosomes. tandfonline.com

In the context of antimicrobial activity, the mechanism for derivatives like N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves the disruption of cell wall synthesis through the inhibition of penicillin-binding proteins. vulcanchem.com

For enzyme inhibitors, molecular docking and enzyme kinetics studies have provided insights into their binding modes. The LSD1 inhibitor 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine-3-yl]benzonitrile was shown to be a competitive inhibitor against the dimethylated H3K4 substrate, binding within the enzyme's substrate-binding cavity. mdpi.comnih.gov Similarly, selective COX-II inhibition by a ureido-thiazole derivative was attributed to the urea (B33335) moiety forming hydrogen bonds with key residues in the enzyme's active site. vulcanchem.com

Furthermore, some derivatives have been found to modulate multidrug resistance (MDR) proteins. The triazolotriazine derivative 12g was identified as a dual c-Met/MDR inhibitor, significantly inhibiting the P-glycoprotein (Pgp) and MRP1/2 efflux pumps in cancer cells, which could help overcome drug resistance. reading.ac.uk

Compound Names Table

Number/CodeChemical Name
2 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine
12a Pyridine derivative from antimicrobial study
12b N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
14 N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine
17 3-(piperidin-4-ylmethoxy)pyridine derivative (LSD1 inhibitor)
2d Pyrimidine derivative with thio-N-(m-tolyl)acetamide side chain
46 3-(m-tolyl)-4(3H)-quinazolinone
11b N-(Pyridin-3-ylmethyl)-6-(p-tolyl)- nih.govvulcanchem.comtriazolo[4,3-b] nih.govvulcanchem.comtriazin-3-amine
12g 4-(3-((Pyridin-4-ylmethyl)amino)- nih.govvulcanchem.comtriazolo[4,3-b] nih.govvulcanchem.comtriazin-6-yl)phenol
9p 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative
- N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine-3-yl]benzonitrile
- 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
- 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives
- 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

Derivatives containing the 3-aryl-pyridin-4-amine scaffold have been implicated in the modulation of critical cellular pathways, including apoptosis and cell cycle regulation.

Apoptosis Induction: Studies on related heterocyclic compounds, such as those with an oxadiazole ring incorporating a meta-tolyl group, have demonstrated significant anticancer properties. These compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis, a form of programmed cell death. For instance, a related oxadiazole compound exhibited nanomolar potency against specific cancer cell lines, with its mechanism involving the modulation of signaling pathways associated with cell proliferation and survival. Similarly, novel butein (B1668091) derivatives, which share structural similarities, have been shown to induce apoptotic cell death by increasing the levels of cleaved PARP and cleaved caspase 3, while repressing the anti-apoptosis protein BCL-xL.

In a study on camphor-based pyrimidine derivatives, one compound, 8,9,9-Trimethyl-4-(m-tolyl)-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine, was synthesized and evaluated for its cytotoxic activities. The research found that a related compound in the series (3f) induced apoptosis in a dose-dependent manner in MDA-MB-231 breast cancer cells. This was confirmed by observing an increase in the expression of pro-apoptotic proteins like Bax and cytochrome C, and a decrease in the anti-apoptotic protein Bcl-2. The mechanism was linked to a ROS-mediated mitochondrial apoptosis pathway.

Cell Cycle Arrest: The cell cycle, a series of events leading to cell division and duplication, has checkpoints that are often targeted in cancer therapy. Compounds structurally related to this compound have been shown to cause cell cycle arrest. For example, butein derivatives demonstrated the ability to induce G2/M phase cell cycle arrest in breast cancer cell lines. This arrest was associated with the inhibition of CDK1 and cyclinB1 proteins. In another study, camphor-based pyrimidine derivatives were also found to cause cell cycle arrest, with compound 3f inducing a G0/G1 phase arrest in MDA-MB-231 cells.

Table 1: Cellular Pathway Modulation by Related Compounds
Compound ClassSpecific Example/DerivativeCellular EffectMechanism HighlightsCell Line(s)Reference
Oxadiazole DerivativesN-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamideApoptosis InductionModulation of cell proliferation and survival pathwaysVarious cancer cell lines
Camphor-based PyrimidinesCompound 3f (related to m-tolyl derivative 3k)Apoptosis Induction & G0/G1 Cell Cycle ArrestROS-mediated mitochondrial pathway; Increased Bax/Bcl-2 ratioMDA-MB-231
Butein Derivatives(E)-1-(2,4-dihydroxyphenyl)-3-(m-tolyl)prop-2-en-1-one (3c)Apoptosis Induction & G2/M Cell Cycle ArrestIncreased cleaved PARP/caspase 3; Decreased BCL-xL; Inhibition of CDK1/cyclinB1MCF-7, MDA-MB-231

Protein-Protein Interaction (PPI) Inhibition

The inhibition of protein-protein interactions (PPIs) is an emerging strategy in drug discovery. The 3-aryl-pyridin-4-amine scaffold has been explored in the context of PPI inhibition.

Research into inhibitors of Replication Protein A (RPA), a key protein in DNA damage response, has utilized fragment-based approaches. While not directly "this compound," fragments with similar structural features have been identified that bind to the RPA70N domain. By linking such fragments, researchers have synthesized molecules that bind to RPA70N with submicromolar affinity, demonstrating the potential of such scaffolds to disrupt PPIs involved in DNA repair pathways. This approach could sensitize cancer cells to DNA-damaging therapies.

Ion Channel Modulation (e.g., Potassium Channels)

Aminopyridines are well-known modulators of ion channels, particularly potassium (K+) channels. Potassium channels are crucial for regulating cellular excitability and are considered important drug targets.

4-Aminopyridine (B3432731) (4-AP) is a broad inhibitor of voltage-gated potassium (Kv) channels, affecting subtypes Kv1-Kv4. It plays a critical role in regulating arterial tone by modulating the membrane potential of vascular smooth muscle cells. Research has identified the expression of Kv1.2, Kv1.4, and Kv1.5 subunits in vascular smooth muscle, which are sensitive to 4-AP. While high concentrations of 4-AP are typically needed to inhibit Kv7 family members, its effects have not been systematically studied across all subtypes. Interestingly, some studies have shown that 4-AP can enhance Kv7.4 currents, highlighting the complex and sometimes opposing effects of aminopyridine derivatives on different channel subtypes.

Table 2: Ion Channel Modulation by Aminopyridine Derivatives
ModulatorChannel FamilyAffected SubtypesEffectReference
4-Aminopyridine (4-AP)Voltage-gated Potassium (Kv)Kv1-Kv4 (e.g., Kv1.2, Kv1.4, Kv1.5)Inhibition
4-Aminopyridine (4-AP)Voltage-gated Potassium (Kv)Kv7.4Enhancement

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the 3-aryl-pyridin-4-amine class, SAR studies have provided valuable insights into how structural modifications influence biological activity.

Impact of Substituents on Activity and Selectivity

The nature and position of substituents on the aryl ring and the pyridine core are critical determinants of biological activity.

In a series of camphor-based pyrimidine derivatives, the electronic properties of the substituent on the phenyl ring were found to be crucial. Compounds with electron-withdrawing groups, such as a p-nitro group, showed good cytotoxicity, whereas electron-donating groups led to decreased or no activity. The m-tolyl derivative (3k) itself was synthesized, but the detailed activity report focused on analogues with electron-withdrawing groups.

For GlyT1 inhibitors based on a 3-amido-3-aryl-piperidine scaffold, substitution on the benzamide (B126) moiety was found to be important for potency. The presence of larger lipophilic groups like methyl or bromine at the ortho position improved activity significantly compared to smaller or more polar groups.

In the context of FimH antagonists, which prevent bacterial adhesion, mannosylated N-aryl substituted 3-hydroxypyridin-4-ones showed that substituents on the phenyl ring are important for binding. While para-substituted compounds were generally preferred, alkyl groups in the meta position, such as in the m-tolyl analogue, also had a positive effect on binding.

Table 3: Impact of Substituents on Biological Activity
Core ScaffoldTargetFavorable SubstituentsUnfavorable SubstituentsReference
Camphor-based PyrimidinesAnticancerElectron-withdrawing groups (e.g., p-nitro)Electron-donating groups
3-Amido-3-aryl-piperidinesGlyT1 InhibitionOrtho-lipophilic groups (e.g., methyl, bromo)Ortho-polar groups (e.g., nitrile)
N-aryl 3-hydroxypyridin-4-one mannosidesFimH Antagonismmeta-alkyl groupsUnsubstituted phenyl

Elucidation of Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

For a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives designed as potential BRAF inhibitors, molecular docking studies identified key pharmacophoric elements. The urea structure and the nitrogen atom of the pyridine ring were found to act as hydrogen bond donors, forming crucial interactions with amino acid residues in the BRAF protein.

In the development of A1 adenosine receptor antagonists, pharmacophore modeling for 3-aryltriazino[4,3-a]benzimidazol-4(10H)-ones suggested the importance of interactions with hydrogen bonding sites and lipophilic pockets. The pendant aryl ring, analogous to the m-tolyl group, was proposed to occupy a key lipophilic pocket (L2), contributing to the compound's affinity for the receptor.

Research on pyridine derivatives as antimicrobial agents has also highlighted key structural features. The presence of specific aryl and thienopyridine moieties was correlated with good to strong activity against various microbial strains.

Potential Applications Beyond Medicinal Chemistry

Role as Ligands in Organometallic Chemistry and Catalysis

Aminopyridine derivatives are well-established as effective ligands in organometallic chemistry due to the presence of multiple nitrogen donor atoms. rsc.org The pyridine (B92270) ring's nitrogen atom is a primary site for coordination to a metal center. The compound 3-(m-tolyl)pyridin-4-amine can function as a monodentate ligand through this pyridyl nitrogen. The electronic properties of the ligand, and thus the stability and reactivity of the resulting metal complex, are influenced by the substituents on the pyridine ring. The m-tolyl group, with its modest electron-donating inductive effect, can modulate the electron density at the metal center, thereby influencing the catalytic activity of the complex.

Transition metal complexes, particularly those of ruthenium and copper, featuring aminopyridine-type ligands have been investigated for their catalytic prowess in various organic transformations. rsc.orgresearchgate.net For instance, ruthenium(II) complexes with nitrogen-based ligands are known to be excellent catalysts for the hydrogenation of ketones and aldehydes. rsc.org While specific studies on this compound complexes are not extensively documented, the general principles of catalysis suggest its potential. The design of such catalysts often involves creating a stable coordination sphere around the metal, which aminopyridine scaffolds provide. Furthermore, visible light photoredox catalysis often employs metal complexes with polypyridyl ligands, which can be functionally analogous to aminopyridine ligands, to facilitate single-electron transfer processes for reactions like reductions and radical cyclizations. nih.gov

The development of heterogeneous catalysts, where the active complex is anchored to a solid support, is another area of interest. A photocatalyst based on copper modified phosphorus-doped graphitic carbon nitride (g-C3N4) has been shown to be highly active for synthesizing N-arylpyridin-2-amine derivatives. researchgate.net This highlights the potential for aminopyridine compounds to be part of advanced catalytic systems.

Application in Material Science (e.g., Optoelectronics)

Pyridine derivatives are foundational components in the development of innovative materials for organic electronics and optoelectronics. beilstein-journals.org Their inherent electronic properties, combined with the ease of functionalization, make them attractive building blocks for organic light-emitting diodes (OLEDs), solar cells, and sensors. Aminopyridine derivatives, in particular, have been explored for their fluorescent properties, which are crucial for these applications. researchgate.net

The photophysical properties of aminopyridines are highly tunable. The core structure often exhibits fluorescence, and substituents on the ring can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. nih.gov For instance, studies on 3-amino-4-arylpyridin-2(1H)-one derivatives, which share a similar 4-aryl substitution pattern, show that they are effective luminophores, with some exhibiting high quantum yields. researchgate.net The introduction of an aryl group at the 4-position, such as the m-tolyl group in this compound, can influence the electronic transitions (π-π*) and lead to shifts in the emission spectra. researchgate.net

Table 1: Photophysical Properties of Selected 3-Amino-4-arylpyridin-2(1H)-one Derivatives in Ethanol nih.gov
Compound (Aryl Group)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (eV)Quantum Yield (Φ)
Phenyl3504320.680.82
4-Methoxyphenyl3544370.670.79
4-Chlorophenyl3514330.670.78
4-Nitrophenyl3855350.680.16

These compounds are also investigated as components in push-pull fluorophores, where electron-donating (amino) and electron-accepting parts of a molecule create a large dipole moment, leading to interesting optical phenomena like solvatochromism. mdpi.com The this compound structure fits this general design and could be incorporated into more complex dyes for optoelectronic devices. researchgate.net

Use as Research Tools in Chemical Biology

Small fluorescent molecules are indispensable tools in chemical biology for visualizing and studying biological processes. sciforum.netsciforum.net Aminopyridine derivatives are attractive scaffolds for developing such biological probes due to their favorable photophysical properties, including high photostability and good fluorescence quantum yields. sciforum.netresearchgate.net They can be designed as fluorescent labels for biomolecules like amino acids, proteins, and DNA, allowing for their detection and tracking within cellular environments. sciforum.net

The versatility of the aminopyridine structure allows for the attachment of various functional groups, enabling targeted labeling. The amino group of this compound or the pyridine ring itself can be modified to link the fluorophore covalently to a biological molecule of interest. The fluorescence properties of these probes are often sensitive to their local environment, such as polarity and pH, which can provide additional information about the biological system being studied. sciforum.net For example, the fluorescence of 2-amino-3-cyanopyridine (B104079) derivatives shows shifts depending on the polarity of the solvent, a property that can be exploited to probe different cellular compartments. sciforum.net

While specific applications of this compound as a biological probe have not been detailed, its structural motifs are common in molecules designed for such purposes. The development of custom probes for fluorescence microscopy and other bio-imaging techniques is a constantly evolving field where novel fluorophores are highly sought after. sciforum.netsciforum.net

Analytical Chemistry Applications

In analytical chemistry, there is a high demand for chemosensors that can selectively and sensitively detect specific ions or molecules. mdpi.com Fluorescent chemosensors are particularly valuable because they can signal the presence of an analyte through a change in their fluorescence intensity ("turn-on" or "turn-off") or a shift in emission color. researchgate.netmdpi.com Aminopyridine derivatives have been successfully used as the core fluorophore unit in sensors for various analytes, including toxic heavy metal ions. researchgate.netmdpi.com

The pyridine nitrogen and the amino group of the aminopyridine scaffold can act as binding sites for metal cations. mdpi.com Upon binding, the electronic structure of the fluorophore is perturbed, leading to a detectable change in its photophysical properties. For example, a 2-aminopyridine-based fluorescent compound was shown to be a selective chemosensor for Fe³⁺ and Hg²⁺ ions. researchgate.net Another sensor based on a pyridine derivative was developed to identify a range of heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com

Although this compound has not been explicitly developed as a sensor, its structure is conducive to such applications. The tolyl group can be further functionalized to introduce specific recognition elements, enhancing selectivity for a target analyte. The inherent fluorescence of the aminopyridine core provides the signaling mechanism. Such sensors are critical for environmental monitoring, allowing for the rapid and convenient detection of pollutants in water. mdpi.com

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies

The synthesis of functionalized 3-aryl-pyridin-4-amines and related heterocyclic structures can be complex, often facing challenges in yield, purity, and selectivity. nih.gov Research into the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines highlights common difficulties, such as achieving chemoselectivity in sequential cross-coupling reactions like the Suzuki–Miyaura and Buchwald–Hartwig aminations. ntnu.nonih.govmdpi.com The order of these synthetic steps is often critical, as the reactivity of one position can be unfavorably altered by substitution at another. nih.gov

A significant challenge lies in the use and removal of protecting groups. For instance, the trimethylsilylethoxymethyl (SEM) group, while effective for masking certain positions, has proven difficult to remove in the final steps of some syntheses, leading to low yields and the formation of complex side products. ntnu.nonih.gov

Future research must focus on creating more efficient, robust, and versatile synthetic pathways. Key areas of exploration include:

Advanced Catalysis: Screening new palladium or copper catalysts and optimizing bulky phosphine (B1218219) ligands (e.g., SPhos) can improve the efficiency and regioselectivity of critical C-C and C-N bond-forming reactions.

Innovative Protecting Groups: Development of alternative protecting group strategies is needed to circumvent issues like those seen with SEM-deprotection.

Modern Synthetic Techniques: The application of microwave-assisted synthesis could significantly reduce reaction times and improve yields for coupling reactions.

Reaction Efficiency: The use of one-pot, multi-component reactions, such as the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), offers a promising avenue for rapidly generating libraries of diverse 3-amino-imidazo[1,2-α]pyridine derivatives, a strategy that could be adapted for pyridin-4-amine scaffolds. nih.gov

Synthetic Challenge Potential Future Solution Relevant Analogs Citations
Low yields in cross-couplingMicrowave-assisted synthesis; Catalyst & ligand screening3-(p-Tolyl)pyridin-4-amine
Protecting group removal issuesDevelopment of novel protecting group strategies2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines ntnu.nonih.gov
Poor chemoselectivityOptimization of reaction sequence (e.g., Suzuki vs. Buchwald-Hartwig)2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines nih.govmdpi.com
Multi-step, inefficient synthesesOne-pot multi-component reactions (e.g., GBB-3CR)3-Amino-imidazo[1,2-α]pyridine nih.gov

Advanced Computational Design and Predictive Modeling

Computational chemistry and in-silico modeling are indispensable tools for accelerating the drug discovery pipeline, allowing for the rational design and prioritization of candidate molecules before costly synthesis. auctoresonline.orgnih.gov For pyridine-based compounds, these approaches can transform biological data into predictive models to guide structural modifications. auctoresonline.orgnih.gov

Current strategies involve molecular docking to simulate the binding of derivatives to the active sites of target proteins, providing insights into potential binding affinity and key interactions. researchgate.netacs.orgbiointerfaceresearch.com Furthermore, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage filtering of compounds with unfavorable pharmacokinetic profiles. auctoresonline.orgbiointerfaceresearch.com

The primary challenge is to enhance the predictive power of these models. Future research directions include:

Virtual Screening and Library Design: Employing ligand-based design and virtual screening of large chemical databases to identify novel scaffolds or derivatives with a high likelihood of activity. auctoresonline.orgnih.gov

Refined Docking and Scoring: Improving the accuracy of docking simulations by incorporating advanced methods like quantum polarized ligand docking (QPLD) or by developing novel scoring functions to better rank potential inhibitors. frontiersin.org

Quantitative Structure-Activity Relationships (QSAR): Developing robust 3D-QSAR models, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), to provide a deeper understanding of the relationship between a compound's three-dimensional properties and its biological activity. nih.gov

Machine Learning and AI: Integrating machine learning algorithms to analyze vast datasets and identify complex patterns that can predict bioactivity, toxicity, and pharmacokinetic properties with greater accuracy. auctoresonline.org

Quantum Chemical Calculations: Using Density Functional Theory (DFT) calculations to predict NMR chemical shifts and optimize molecular geometries, aiding in the interpretation of spectral data and confirming the structure of synthesized compounds.

Exploration of New Biological Targets and Mechanisms

While much of the research on aryl-pyridin-amines and related heterocycles has focused on their role as kinase inhibitors, the full spectrum of their biological activity remains largely untapped. ntnu.norsc.org The structural motif is a versatile scaffold capable of interacting with a wide range of biological targets.

A significant body of work has identified numerous kinase targets for related compounds, including CSF1R, AXL, RIPK1, JAK3, ATR, EGFR, PIM, and various cyclin-dependent kinases (CDKs). ntnu.nomdpi.comresearchgate.netbiointerfaceresearch.com A key future direction is to move beyond this established area and explore entirely new therapeutic applications.

Opportunities for future research include:

Broad-Spectrum Screening: High-throughput screening of 3-(m-tolyl)pyridin-4-amine derivatives against large panels of human cancer cell lines or diverse enzyme families can uncover unexpected activities and novel mechanisms of action. rsc.org

Dual-Target Inhibition: Designing single molecules that can inhibit multiple targets simultaneously, such as the dual Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors developed from a tolyl-triazolopyridine scaffold, offers a promising strategy for complex diseases like cancer. tandfonline.com

New Therapeutic Areas: Investigating the potential of these compounds in other disease contexts, such as:

Metabolic Diseases: Targeting enzymes like α-amylase and α-glucosidase for the management of diabetes. researchgate.net

Infectious Diseases: Exploring activity against viral targets like HIV-1 integrase or against parasites responsible for filarial infections. frontiersin.orgacs.org

Neuroinflammation: Modifying structures to improve blood-brain barrier penetration for applications in neuroinflammatory disorders. vulcanchem.com

Potential Target Class Specific Examples Therapeutic Area Citations
Protein KinasesCSF1R, AXL, RIPK1, JAK, Src, CDK5, CLK1Oncology, Inflammation ntnu.noresearchgate.netbiointerfaceresearch.comtandfonline.comnih.gov
Metabolic Enzymesα-Amylase, α-GlucosidaseDiabetes researchgate.net
Viral EnzymesHIV-1 IntegraseAntiviral frontiersin.org
Parasitic TargetsMacrofilarial wormsAnti-parasitic acs.org
Dual TargetsJAK/HDACOncology tandfonline.com

Integration of Multidisciplinary Approaches

Addressing the complex challenges in drug discovery requires a holistic approach that integrates expertise from multiple scientific disciplines. The future development of therapeutics based on the this compound scaffold will depend on the seamless collaboration between chemists, biologists, and computational scientists.

Key integrations for future research include:

Iterative Design-Synthesis-Test Cycles: Establishing a tight feedback loop where computational chemists predict novel, high-potential compounds (in-silico design), synthetic chemists create them (synthesis), and biologists test their activity (in-vitro/in-vivo evaluation). auctoresonline.orgnih.gov The experimental results are then fed back into the computational models to refine and improve their predictive accuracy for the next cycle.

Structural Biology-Guided Design: Using techniques like X-ray crystallography to solve the co-crystal structure of a lead compound bound to its biological target. This provides an atomic-level map of the binding interactions, offering invaluable insights for rational, structure-based drug design to enhance potency and selectivity.

Chemical Biology Probes: Developing highly potent and selective derivatives to be used as chemical probes. These tools are critical for dissecting complex biological pathways and validating novel drug targets. ntnu.no

Advanced Formulation and Drug Delivery: Collaborating with materials scientists and pharmaceutical scientists to explore novel drug delivery systems, such as nanoparticle encapsulation, to improve the solubility, stability, and target-specific delivery of lead compounds. vulcanchem.com This could enhance therapeutic efficacy while minimizing off-target side effects.

By embracing these multidisciplinary strategies, the scientific community can more effectively navigate the path from a promising chemical scaffold to a clinically valuable therapeutic agent.

Q & A

Q. What are the standard synthetic protocols for 3-(M-tolyl)pyridin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution under controlled conditions. Key parameters include:

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubility and reactivity .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos enhance coupling efficiency .
  • Temperature : Reactions often proceed at 80–120°C to balance kinetics and thermal stability of intermediates . Yield optimization requires iterative adjustments to solvent/catalyst ratios and inert atmosphere maintenance.

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) provides atomic-level resolution of the pyridine and toluyl moieties. Key steps include:

  • Data collection from single crystals (e.g., synchrotron sources for high-resolution data).
  • Refinement of anisotropic displacement parameters to confirm bond angles and torsional strain . Complementary techniques like 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy validate functional groups and regiochemistry .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in this compound production?

Advanced optimization strategies include:

  • Stepwise purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates intermediates, reducing side-product interference .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, improving yield by 15–20% compared to conventional heating .
  • Catalyst screening : High-throughput experimentation identifies ligands (e.g., BrettPhos) that minimize dehalogenation side reactions .

Q. What methodologies resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?

Discrepancies between X-ray (bond lengths) and NMR (proton coupling constants) data often arise from dynamic effects (e.g., rotational barriers). Solutions include:

  • DFT calculations : Compare experimental bond angles with theoretical models to identify conformational flexibility .
  • Variable-temperature NMR : Probes temperature-dependent chemical shift changes, correlating with crystallographic thermal ellipsoids .
  • Twinned data refinement : Use SHELXL 's TWIN/BASF commands to model overlapping diffraction patterns in asymmetric units .

Q. How do electronic effects of substituents influence the reactivity of this compound in functionalization reactions?

The electron-donating methyl group on the toluyl ring modulates reactivity:

  • Electrophilic substitution : The meta-methyl group directs electrophiles to the pyridine ring’s 2- and 6-positions, confirmed by 19F^{19}\text{F} NMR in fluorinated analogs .
  • Oxidation/Reduction : The amine group at C4 undergoes selective oxidation to nitro or imine derivatives under acidic conditions (e.g., KMnO₄/H₂SO₄) .
  • Cross-coupling : Steric hindrance from the toluyl group necessitates bulky ligands (e.g., SPhos) for Suzuki-Miyaura reactions .

Q. What advanced techniques assess the thermal stability and degradation pathways of this compound?

  • Thermogravimetric analysis (TGA) : Quantifies decomposition onset temperatures (typically >200°C for arylpyridines) and identifies volatile byproducts .
  • Mass spectrometry (MS) : High-resolution ESI-MS tracks fragment ions (e.g., m/z 149 for pyridine ring cleavage) under controlled pyrolysis .
  • Accelerated stability studies : Storage at 40°C/75% RH for 6 months reveals hydrolytic degradation mechanisms (e.g., amine protonation in acidic buffers) .

Q. How is this compound utilized in studying protein-ligand interactions?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (kₐ/kₐ) for the compound with target enzymes (e.g., kinases), revealing sub-µM affinity in some analogs .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies (e.g., His→Ala substitutions disrupting H-bonds) .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy-entropy trade-offs in binding, critical for structure-activity relationship (SAR) refinement .

Methodological Notes

  • Contradictory data : Cross-validate crystallographic (SHELX-refined) and spectroscopic data using multi-technique workflows .
  • Purity criteria : HPLC purity ≥95% (UV detection at 254 nm) and residual solvent limits (<0.1% DMF) are essential for biological assays .
  • Safety : Use gloveboxes for air-sensitive steps (e.g., Pd-catalyzed couplings) and handle amines in fume hoods due to volatility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.